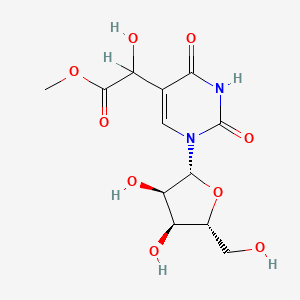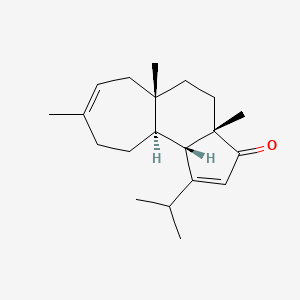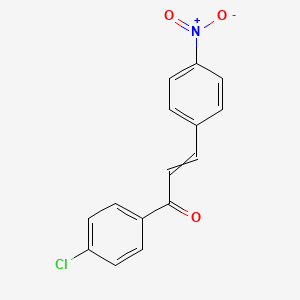
1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4,5-dihydrothiazol-2-yl)-3-phenylurea is a member of ureas.
Wissenschaftliche Forschungsanwendungen
1. Potential Anticancer Applications
1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea derivatives have been explored for their potential applications in cancer therapy. For instance, a study by Kornicka et al. (2017) synthesized derivatives of this compound and tested them for cytotoxic activities against various cancer cell lines. They found that certain derivatives showed pronounced inhibitory effects on cancer cell growth, suggesting their potential as novel anticancer agents (Kornicka, Sa̧czewski, Bednarski, Korcz, Szumlas, Romejko, Sakowicz, Sitek, & Wojciechowska, 2017).
2. Inhibition of Nitric Oxide Synthase
The inhibition of nitric oxide synthase (NOS), which has implications in the treatment of diseases like cancer, is another area where 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea derivatives have been studied. Goodyer et al. (2003) designed N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas as inhibitors of NOS, demonstrating moderate inhibitory activity and providing a foundation for further therapeutic applications (Goodyer, Chinje, Jaffar, Stratford, & Threadgill, 2003).
3. Anti-Inflammatory Activity
The compound has also been explored for its anti-inflammatory properties. Fatima et al. (2014) synthesized N-(4-phenyl-1, 3-thiazol-2-yl)-N'-phenylureas and evaluated them for anti-inflammatory activity, revealing that certain derivatives were notably potent, thus indicating the potential of these compounds in anti-inflammatory treatments (Fatima, Kulkarni, Mantripagada, Mohammed, Birajdar, & Chandrasheskar, 2014).
4. Herbicidal Activities
Another intriguing application of these derivatives is in the field of agriculture, specifically as herbicides. Luo et al. (2008) synthesized triazolinone derivatives incorporating 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea and evaluated their herbicidal activities. They discovered that some of these compounds exhibited significant herbicidal effects, comparable to commercial products (Luo, Jiang, Wang, Chen, & Yang, 2008).
5. Antimicrobial Properties
Research into the antimicrobial properties of 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea derivatives has also been conducted. Abdelhamid et al. (2010) synthesized derivatives and tested them against various microorganisms, finding that some compounds demonstrated significant antimicrobial activity (Abdelhamid, Abdelall, Abdel-Riheem, & Ahmed, 2010).
6. Anti-Parkinsonian and Neuroprotective Properties
Derivatives of 1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea have also been evaluated for their potential anti-Parkinsonian activities. A study by Azam et al. (2009) synthesized derivatives and assessed their effectiveness in treating Parkinson's disease. They found that these compounds exhibited significant antiparkinsonian activity and highlighted the neuroprotective properties associated with them (Azam, Alkskas, & Ahmed, 2009).
Eigenschaften
Produktname |
1-(4,5-Dihydrothiazol-2-yl)-3-phenylurea |
|---|---|
Molekularformel |
C10H11N3OS |
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
1-(4,5-dihydro-1,3-thiazol-2-yl)-3-phenylurea |
InChI |
InChI=1S/C10H11N3OS/c14-9(13-10-11-6-7-15-10)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12,13,14) |
InChI-Schlüssel |
OMBKPYVPESRSDE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)NC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1S,5S,6S)-3-Amino-5-hydroxy-7-oxabicyclo[4.1.0]hept-3-EN-2-one](/img/structure/B1194342.png)
![1-(2-Methylphenyl)-3-[[(5-methyl-3-thiophenyl)-oxomethyl]amino]thiourea](/img/structure/B1194343.png)

![4-[4-(3-Methyl-4-nitrophenoxy)butoxy]benzonitrile](/img/structure/B1194348.png)
![6-piperidino-3H-dibenzo[de,h]cinnoline-3,7(2H)-dione](/img/structure/B1194349.png)

![1,3-Dimethyl-5-[1-(1-phenylethylamino)propylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1194352.png)
![2-(4-Benzofuro[3,2-d]pyrimidinylthio)-1-thiophen-2-ylethanone](/img/structure/B1194357.png)
![1-Cycloheptylmethyl-4-{[1-(2,7-dichloro-9H-xanthen-9-yl)-methanoyl]-amino}-1-methyl-piperidinium](/img/structure/B1194358.png)

![(4aS,6aS,6bR,9R,10S,12aR)-10-[3-[3,5-dihydroxy-6-methyl-4-(3,4,5-trihydroxytetrahydropyran-2-yl)oxy-tetrahydropyran-2-yl]oxy-4,5-dihydroxy-tetrahydropyran-2-yl]oxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B1194360.png)

